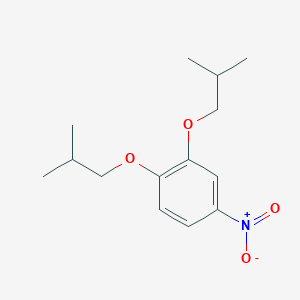
3,4-Diisobutoxy-nitrobenzol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diisobutoxy-nitrobenzol, also known as 1,2-Bis(2-methylpropoxy)-4-nitrobenzene, is an organic compound with the molecular formula C14H21NO4 and a molecular weight of 267.32 g/mol. This compound is primarily used as an intermediate in the synthesis of Buquinolate, an anticoccidial drug used in veterinary medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diisobutoxy-nitrobenzol typically involves the nitration of 3,4-Diisobutoxy-benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Diisobutoxy-nitrobenzol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: 3,4-Diisobutoxy-aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4-Diisobutoxy-nitrobenzol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Intermediate in the synthesis of Buquinolate, an anticoccidial drug.
Industry: Used in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Diisobutoxy-nitrobenzol is primarily related to its role as an intermediate in the synthesis of Buquinolate. Buquinolate exerts its effects by interfering with the metabolic processes of coccidian parasites, leading to their death. The exact molecular targets and pathways involved in this process are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxy-nitrobenzene: Similar structure but with methoxy groups instead of isobutoxy groups.
3,4-Diethoxy-nitrobenzene: Similar structure but with ethoxy groups instead of isobutoxy groups.
Uniqueness
3,4-Diisobutoxy-nitrobenzol is unique due to its specific isobutoxy substituents, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C14H21NO4 |
|---|---|
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
1,2-bis(2-methylpropoxy)-4-nitrobenzene |
InChI |
InChI=1S/C14H21NO4/c1-10(2)8-18-13-6-5-12(15(16)17)7-14(13)19-9-11(3)4/h5-7,10-11H,8-9H2,1-4H3 |
Clave InChI |
YULXLNIYDVZZSB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C=C(C=C1)[N+](=O)[O-])OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



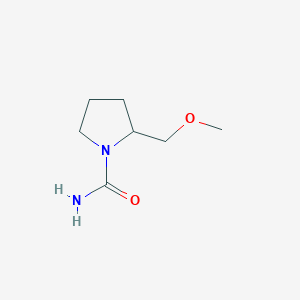


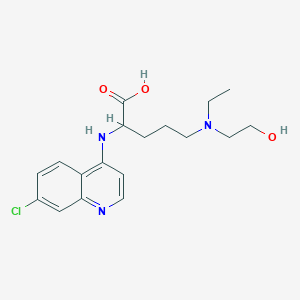

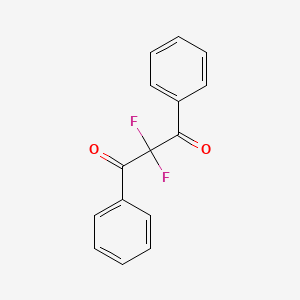
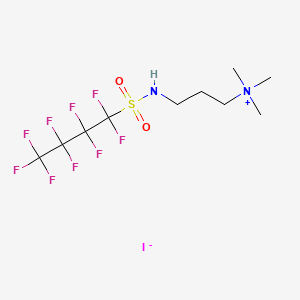
![Benzoic acid, 2-[3-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13418163.png)
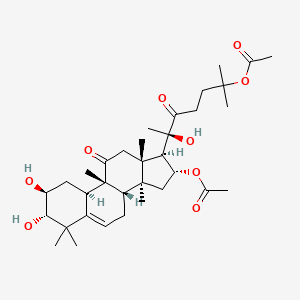
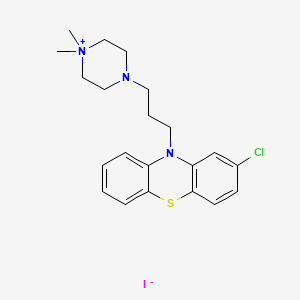
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-(aminosulfonyl)phenyl]azo]-6-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulfophenyl]azo]-5-hydroxy-, trisodium salt](/img/structure/B13418195.png)
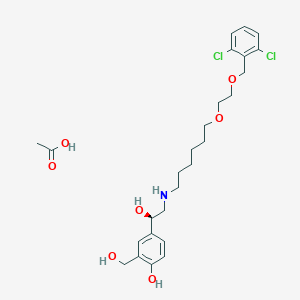
![L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester](/img/structure/B13418202.png)
